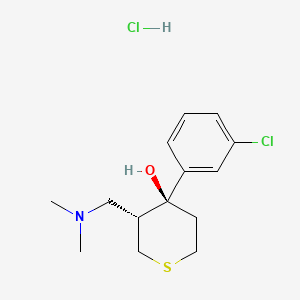
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)-: belongs to the class of heterocyclic compounds. Let’s dissect its name:
2H-Thiopyran-4-ol: This refers to a heterocyclic ring containing sulfur (thiopyran) with an attached hydroxyl group (4-ol).
Tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl): The core structure includes a tetrahydrothiopyran ring substituted with a 3-chlorophenyl group and a dimethylamino methyl group.
Hydrochloride: Indicates that the compound exists as a salt with a hydrochloric acid counterion.
Trans-(±)-: The compound can exist in both enantiomeric forms (trans) and is a racemic mixture (+/-).
Méthodes De Préparation
Synthetic Routes::
Thiopyran Synthesis: Start with a suitable precursor (e.g., 3-chlorophenyl ketone) and react it with hydrogen sulfide (H₂S) under specific conditions to form the thiopyran ring.
Hydroxylation: Introduce the hydroxyl group at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Dimethylamino Methylation: React the compound with formaldehyde and dimethylamine to attach the dimethylamino methyl group.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimization, and purification. Consult specialized literature for specific details.
Analyse Des Réactions Chimiques
Oxidation: Thiopyran-4-ol can undergo oxidation to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Sulfone/sulfoxide derivatives, reduced forms, and substituted products.
Applications De Recherche Scientifique
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare with other thiopyran derivatives, such as thiolactones or related heterocycles.
Uniqueness: Highlight its specific structural features or properties.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its potential. For more in-depth information, consult scientific literature and databases.
: Example reference. Actual references should be from peer-reviewed sources or reputable databases.
Propriétés
Numéro CAS |
119558-33-7 |
|---|---|
Formule moléculaire |
C14H21Cl2NOS |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
(3R,4S)-4-(3-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(15)8-11;/h3-5,8,12,17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
Clé InChI |
IIDKXKJUBFEXMB-DSHXVJGRSA-N |
SMILES isomérique |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)Cl)O.Cl |
SMILES canonique |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




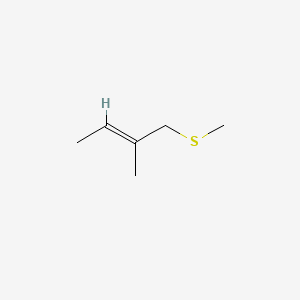
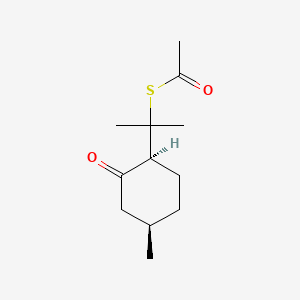
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
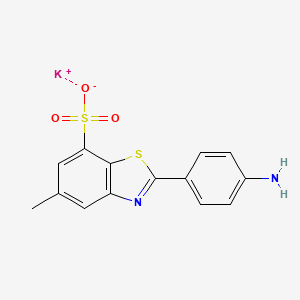
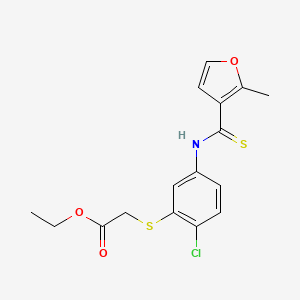
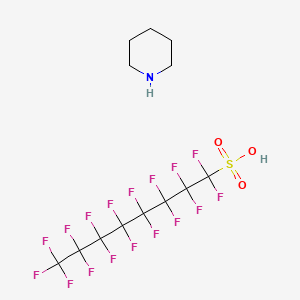

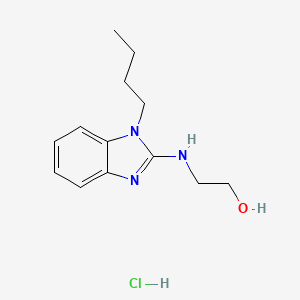
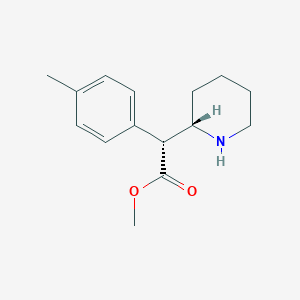


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
